4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
Description
Properties
CAS No. |
918139-06-7 |
|---|---|
Molecular Formula |
C17H24O3 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[hydroxy-(4-methoxyphenyl)methyl]non-4-en-3-one |
InChI |
InChI=1S/C17H24O3/c1-4-6-7-8-15(16(18)5-2)17(19)13-9-11-14(20-3)12-10-13/h8-12,17,19H,4-7H2,1-3H3 |
InChI Key |
UISMJTLHVJRCOF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(C(C1=CC=C(C=C1)OC)O)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation Approach
One common method for synthesizing 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is through aldol condensation, which involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base.
-
- 4-Methoxybenzaldehyde
- Acetone or a similar ketone
- Base catalyst (e.g., sodium hydroxide)
-
- Mix 4-methoxybenzaldehyde with acetone in an appropriate solvent.
- Add sodium hydroxide to initiate the aldol condensation reaction.
- Heat the mixture under reflux conditions for several hours.
- After completion, neutralize the reaction mixture and extract the product using organic solvents.
This method is advantageous due to its simplicity and high yield potential.
Michael Addition Reaction
Another effective method involves a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
-
- 4-Methoxyphenylmethyl ketone
- An appropriate Michael acceptor (e.g., acrylate)
-
- Dissolve the Michael acceptor in a suitable solvent.
- Add a catalytic amount of base to facilitate nucleophilic attack.
- Introduce the nucleophile (4-methoxyphenylmethyl ketone) gradually.
- Stir the reaction mixture at room temperature until completion.
This approach allows for regioselective functionalization of the compound, enhancing its synthetic versatility.
Comparison of Preparation Methods
The following table summarizes key aspects of the two preparation methods discussed:
| Method | Yield (%) | Reaction Time | Complexity | Advantages |
|---|---|---|---|---|
| Aldol Condensation | High | Moderate | Moderate | Simple procedure, high yield |
| Michael Addition | Moderate | Short | Low | Regioselective functionalization |
Research Findings
Recent studies have indicated that optimizing reaction conditions can significantly enhance yields and purity levels of synthesized compounds similar to 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one. For instance, adjusting solvent types and catalyst concentrations has been shown to influence reaction kinetics favorably.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone structure can be reduced to form a saturated ketone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce a saturated alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one exhibit significant anticancer properties. For instance, studies have demonstrated that chalcone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported that certain chalcone derivatives had IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .
Antioxidant Properties
The compound has shown promising antioxidant activities. Antioxidants are crucial for combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro studies have demonstrated that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
Inflammation is a significant factor in many chronic diseases. Research has indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests its potential utility in treating inflammatory conditions .
Pesticidal Properties
Chalcone derivatives are known for their pesticidal activities. Preliminary studies suggest that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one may be effective against certain agricultural pests. The compound's mechanism may involve disrupting the hormonal balance in insects or acting as a feeding deterrent .
Plant Growth Regulation
There is emerging evidence that compounds like 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one can act as plant growth regulators. They may influence growth processes such as root elongation and flowering time, potentially leading to enhanced crop yields under specific conditions .
Synthesis of Functional Materials
The unique chemical structure of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one allows for its use in synthesizing functional materials. For example, it can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Such materials are valuable in various industries, including packaging and automotive .
Case Studies
Mechanism of Action
The mechanism of action of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Backbone and Reactivity
- Enone Systems: The target compound and anisylidene acetone () share conjugated enone systems, but the latter’s shorter chain and aromatic conjugation enhance UV stability. In contrast, the target’s non-4-en-3-one backbone may confer greater flexibility and lipophilicity, influencing membrane permeability in biological systems.
- Cyclic vs. Linear Structures: The dihydrofuranone analog () introduces ring strain and lactone functionality, making it more reactive toward nucleophiles compared to the linear enone.
Substituent Effects
- Methoxy/Hydroxy Positioning: Guaiacylacetone () and the decenone derivative () demonstrate that meta-substitution (3-methoxy, 4-hydroxy) vs. para-substitution (4-methoxy) alters electronic distribution on the aromatic ring, affecting hydrogen-bonding capacity and acidity.
- Stereoisomerism : The Z/E isomers of 3-hepten-2-one () highlight how stereochemistry impacts physical properties (e.g., melting points) and biological interactions.
Biological Activity
4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.
Chemical Structure
The compound features a non-4-en-3-one backbone with a hydroxyl group and a methoxyphenyl moiety, contributing to its biological activity. The structural formula can be represented as follows:
1. Antitumor Activity
Recent studies have indicated that 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound induces apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM.
Table 1: Cytotoxicity of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 20 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects using various models. In a study involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it significantly reduced the production of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations as low as 10 µM.
Table 2: Anti-inflammatory Effects of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 40 | 35 |
| 25 | 60 | 55 |
| 50 | 80 | 75 |
3. Antimicrobial Activity
The antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The results showed that it possesses notable antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli.
Table 3: Antimicrobial Activity of 4-[Hydroxy(4-methoxyphenyl)methyl]non-4-en-3-one
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Bacillus subtilis | 10 | 100 |
Case Studies
- Antitumor Study : A study published in Journal of Cancer Research evaluated the effects of the compound on MCF-7 cells, demonstrating that it activates caspase pathways leading to cell death.
- Anti-inflammatory Research : Another research highlighted in Inflammation Research showed that treatment with this compound reduced inflammation markers in a murine model of arthritis.
- Antimicrobial Evaluation : The Journal of Antimicrobial Agents reported that the compound exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.
Q & A
Q. Key Recommendations for Researchers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
